molecular formula C17H15NO2S B2933808 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole CAS No. 551921-26-7

3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole

Cat. No. B2933808
CAS RN: 551921-26-7
M. Wt: 297.37
InChI Key: PWKJBIKBEYIDCX-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole” is a type of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The methoxyphenyl and phenylsulfanyl methyl groups are likely attached to the third and fifth carbon atoms of the isoxazole ring, respectively .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a five-membered isoxazole ring with a methoxyphenyl group attached to one carbon atom and a phenylsulfanyl methyl group attached to another .


Chemical Reactions Analysis

Isoxazoles can undergo a variety of reactions, including nucleophilic substitutions and additions, depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxyphenyl and phenylsulfanyl methyl groups could influence its solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole belongs to a class of chemicals known for their intriguing chemical properties, which make them useful in various synthetic applications. Isoxazole derivatives have been extensively studied for their unique reactivity and potential as intermediates in organic synthesis. For instance, Sarlo, Fabbrini, and Renzi (1966) discussed the methylation of isoxazolin-5-ones to obtain N-methylisoxazolin-5-ones, highlighting the versatility of isoxazole derivatives in synthetic chemistry (Sarlo, Fabbrini, & Renzi, 1966).

Applications in Corrosion Inhibition

  • In the field of materials science, particularly in corrosion science, derivatives of isoxazole, such as 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole, have been investigated for their effectiveness as corrosion inhibitors. Bouklah et al. (2006) conducted a study on the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, demonstrating its excellent performance as a corrosion inhibitor for steel in sulfuric acid media (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Therapeutic Potential and Pharmacology

  • While the specific compound 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole may not have been directly studied for therapeutic applications, related isoxazole derivatives have been explored for their pharmacological potential. For example, Shingare et al. (2018) synthesized novel isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antitubercular activities, indicating the potential of isoxazole derivatives in drug discovery (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2018).

Environmental Impact and Biodegradation

  • The environmental impact and biodegradation pathways of isoxazole derivatives, including compounds similar to 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole, have been a subject of study. Mulla et al. (2018) explored the biodegradation of sulfamethoxazole, a compound containing an isoxazole ring, in different bacterial strains. This research is crucial for understanding the environmental fate of such compounds (Mulla, Hu, Sun, Li, Suanon, Ashfaq, & Yu, 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some isoxazole derivatives have been found to have biological activity, such as antibacterial or antifungal properties .

Safety and Hazards

As with any chemical compound, handling “3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it exhibits biological activity, it could be further studied for potential use in medical or pharmaceutical applications .

properties

IUPAC Name

3-(4-methoxyphenyl)-5-(phenylsulfanylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-19-14-9-7-13(8-10-14)17-11-15(20-18-17)12-21-16-5-3-2-4-6-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKJBIKBEYIDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole

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